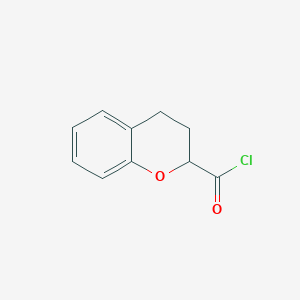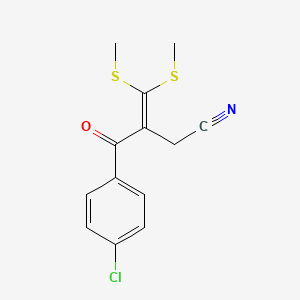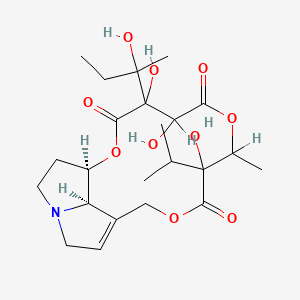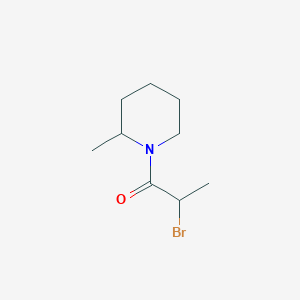
1-(2-Bromopropanoyl)-2-methylpiperidine
Übersicht
Beschreibung
1-(2-Bromopropanoyl)-2-methylpiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 2-bromopropanoyl group and a methyl group
Wirkmechanismus
Target of Action
Mode of Action
It is believed to involve the inhibition of key enzymes and receptors in various biological pathways. For example, brominated compounds have been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical Pathways
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
1-(2-Bromopropanoyl)-2-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . Additionally, it is involved in the preparation of 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly(3-hexylthiophene), which are used as macroinitiators for atom transfer radical polymerization of acrylates . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to produce hydrophobic 2-bromopropionyl esterified cellulose nanofibrils, which exhibit unique properties such as increased modulus and strength . These effects demonstrate the compound’s potential in modifying cellular behavior and enhancing material properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the elimination reaction involving 2-bromopropane and hydroxide ions results in the formation of propene . This reaction mechanism illustrates how the compound can participate in chemical transformations and influence molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It is known to be moisture-sensitive and should be stored under specific conditions to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of cellulose macroinitiator and other derivatives highlights its involvement in complex biochemical processes . Understanding these pathways is essential for optimizing its use in research and applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For example, it is known to be miscible with trichloromethane, diethyl ether, benzene, and acetone, which may influence its distribution in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropanoyl)-2-methylpiperidine can be synthesized through the acylation of 2-methylpiperidine with 2-bromopropionyl bromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromopropanoyl)-2-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromopropanoyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the 2-bromopropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of 1-(2-hydroxypropanoyl)-2-methylpiperidine.
Oxidation: Formation of 1-(2-bromopropanoyl)-2-carboxypiperidine.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromopropanoyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
2-Bromopropionyl bromide: A precursor used in the synthesis of 1-(2-Bromopropanoyl)-2-methylpiperidine.
2-Bromo-2-methylpropionic acid: A compound with similar bromine substitution but different functional groups.
Bromoacetyl bromide: Another brominated acylating agent with different reactivity.
Uniqueness: this compound is unique due to the presence of both a piperidine ring and a 2-bromopropanoyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.
Eigenschaften
IUPAC Name |
2-bromo-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMJVSPHJAURSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


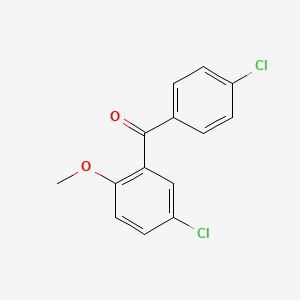
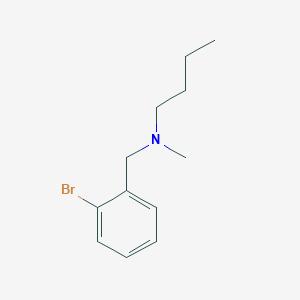


![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)


![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)

